ピメトロジン

概要

説明

ピメトロジンは、ピリジンアゾメチン類に属する新規殺虫剤です。アブラムシ、コナジラミ、ヨコバイなどの吸汁性害虫に対して高い効果を発揮します。ピメトロジンは、高い選択性、哺乳類に対する低毒性、鳥類、魚類、非標的節足動物に対する安全性で知られています。 その独自の作用機序と環境安全性により、総合的害虫管理プログラムで広く使用されています .

科学的研究の応用

ピメトロジンは、幅広い科学研究で応用されています。

化学: ピメトロジンは、ピリジンアゾメチン類とその化学的性質に関する研究におけるモデル化合物として使用されています。

生物学: 吸汁性害虫の摂食行動と生理学を研究するために使用されています。

医学: ピメトロジンとその誘導体の潜在的な医薬品としての応用を探求するための研究が進められています。

作用機序

ピメトロジンは、昆虫の張力受容体を選択的に作用させることで効果を発揮します。これらの受容体は、関節の位置と動きを制御する感覚フィードバックループに関与しています。ピメトロジンは、これらの受容体の正常な機能を阻害し、摂食阻害を引き起こし、最終的には飢餓による死に至ります。 このプロセスに関与する正確な分子標的と経路は、現在も調査中です .

生化学分析

Biochemical Properties

Pymetrozine interacts with various biomolecules, leading to biochemical changes in honey bees . The specific activities of acetylcholinesterase (AChE), carboxylesterase, glutathione S-transferase (GST), and polyphenol oxidase (PPO) were measured in different tissues of surviving foragers after 24 h of treatment .

Cellular Effects

Pymetrozine has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . For example, it affects the activities of some P450 enzymes and increases hepatocellular proliferation .

Molecular Mechanism

The molecular mechanism of Pymetrozine’s action is not precisely determined. It appears to act by preventing insects from inserting their stylus into the plant tissue . This suggests that Pymetrozine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pymetrozine change over time. It is rapidly absorbed, with maximal blood concentrations achieved at 15 minutes and 4 hours, respectively . The labelled material is rapidly excreted via urine (50–75% in 24 hours) .

Dosage Effects in Animal Models

The effects of Pymetrozine vary with different dosages in animal models. For example, in honey bees, dinotefuran was extremely toxic, while pymetrozine was relatively less toxic (<25 % mortality at the recommended application rates) .

Metabolic Pathways

Pymetrozine is involved in various metabolic pathways. Absorbed Pymetrozine is extensively metabolized, with unmetabolized parent compound representing approximately 10% of the excreted radiolabel .

Transport and Distribution

Pymetrozine is widely distributed within cells and tissues. High concentrations of both triazine- and pyridine-labelled material were found in the liver and kidney .

Subcellular Localization

The subcellular localization of Pymetrozine is not precisely known. Given its wide distribution within cells and tissues, it is likely that Pymetrozine may be directed to specific compartments or organelles based on its interactions with various biomolecules .

準備方法

合成経路と反応条件

ピメトロジンの調製には、いくつかの重要なステップが含まれます。

ヒドラジド反応: 炭酸ジエステルは、ヒドラジン水和物と反応して、カルボニルジヒドラジドを生成します。

縮合反応: カルボニルジヒドラジドは、3-ホルミルピリジンと反応して、ピリジン-3-イルメチレンカルボニルジヒドラジドを生成します。

環化反応: ピリジン-3-イルメチレンカルボニルジヒドラジドは、モノクロロアセトンと環化して、ピメトロジンを生成します.

工業的製造方法

ピメトロジンの工業的製造には、通常、以下が含まれます。

酸加水分解: アセチルアミノトリアジノンと酸は、溶媒中で酸加水分解して、アミノトリアジノンホルミエートとメンチルアセテートを生成します。

アルカリ中和: 反応混合物は、アルカリで中和して、遊離アミノトリアジノンを得ます。

縮合と結晶化: ニコチンアルデヒド溶液は、遊離アミノトリアジノンと縮合され、冷却結晶化、濾過、洗浄、乾燥により、ピメトロジンが得られます.

化学反応の分析

ピメトロジンは、さまざまな化学反応を起こし、以下が含まれます。

酸化: ピメトロジンは、特定の条件下で酸化されて、酸化生成物を生成する可能性があります。

還元: ピメトロジンの還元反応により、還元された誘導体が得られます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

類似化合物との比較

ピメトロジンは、その特定の作用機序と吸汁性害虫に対する高い選択性により、殺虫剤の中でユニークです。類似の化合物には以下が含まれます。

フロニカミド: 同様の作用機序を持つ別の殺虫剤ですが、化学構造が異なります。

ピリフルキナゾン: 張力受容体を標的とする化合物ですが、より幅広い活性スペクトルを持っています。

アフィドピロペン: ピメトロジンと同様に、一過性受容体電位チャネルを調節する殺虫剤

これらの化合物と比較して、ピメトロジンは、非標的生物に対する毒性が低いことと、総合的害虫管理プログラムでの使用に適していることで知られています。

特性

CAS番号 |

123312-89-0 |

|---|---|

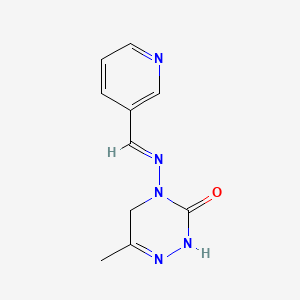

分子式 |

C10H11N5O |

分子量 |

217.23 g/mol |

IUPAC名 |

6-methyl-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one |

InChI |

InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6- |

InChIキー |

QHMTXANCGGJZRX-SDQBBNPISA-N |

SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

異性体SMILES |

CC1=NNC(=O)N(C1)/N=C\C2=CN=CC=C2 |

正規SMILES |

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |

Color/Form |

Colorless crystals |

密度 |

1.36 @ 20 °C |

melting_point |

217 °C |

Key on ui other cas no. |

123312-89-0 |

ピクトグラム |

Health Hazard |

賞味期限 |

Stable in air. |

溶解性 |

In ethanol, 2.25; in hexane <0.001 (both g/l @ 20 °C) In water, 290 mg/l @ 25 °C |

同義語 |

pymetrozine |

蒸気圧 |

<3X10-8 mm Hg @ 25 °C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mode of action of Pymetrozin?

A1: While the precise mechanism remains unclear, research suggests Pymetrozin affects the nervous system of insects. Studies on the femoral chordotonal organ (fCO) in stick insects (Carausius morosus) demonstrate that Pymetrozin induces tonic activity in position- and velocity-sensitive neurons, rendering them unresponsive to stimuli over time []. This effect was observed regardless of fCO stimulation or pre-tension. Similar effects were seen in Drosophila melanogaster, impacting their locomotion [].

Q2: Which insect species are primarily affected by Pymetrozin?

A2: Pymetrozin demonstrates effectiveness against aphids, notably the black bean aphid (Aphis fabae) []. Research indicates it does not directly kill the aphids but causes leg and stylet extension, leading to immobilization and eventual death from starvation [].

Q3: Does Pymetrozin target specific ion channels in insects?

A3: Research suggests Pymetrozin does not directly target known mechanosensory ion channels like NompC, Nanchung, and Inactive in the Johnston's organ (a type of chordotonal organ) in Drosophila melanogaster []. This finding was corroborated in similar experiments on stick insects.

Q4: What is known about the chemical structure of Pymetrozin?

A4: Unfortunately, specific details about the molecular formula, weight, and spectroscopic data of Pymetrozin are not provided in the provided research papers.

Q5: Are there any concerns regarding Pymetrozin residues in crops?

A5: Research on cucumber (cv. Daminus) treated with Pymetrozin (Chess, WG50) at rates of 0.5 and 1.0 kg/ha showed a rapid decline in residue levels []. After three days, residues were minimal, and none were detected after four days, suggesting a low risk of significant residues in cucumbers [].

Q6: Is there evidence of insect resistance developing against Pymetrozin?

A6: While the provided research doesn't explicitly address Pymetrozin resistance, a study on a lambda-cyhalothrin-resistant strain of Bemisia tabaci (Genn) revealed no cross-resistance with Pymetrozin []. This suggests Pymetrozin might be a valuable tool for managing populations resistant to other insecticide classes.

Q7: How does Pymetrozin compare to other insecticides in integrated pest management programs?

A7: Research suggests Pymetrozin could be integrated into IPM strategies for whitefly control []. Its compatibility with the parasitoid Eretmocerus orientalis [] highlights its potential in biological control programs. A study on eggplant pests found Pymetrozin (Plenum 50WG) to be effective against sucking insects, with minimal impact on the predatory ladybird beetle compared to other insecticides [].

Q8: Are there any plant-based alternatives to Pymetrozin with similar efficacy?

A8: Studies compared the effects of Pymetrozin with botanical extracts like Fumaria parviflora, Teucrium polium, Calotropis procera, and Thymus vulgaris on Bemisia tabaci [, , , , ]. Results indicate that while these extracts demonstrate insecticidal properties, Pymetrozin exhibits comparable or, in some cases, greater efficacy in affecting whitefly biological parameters.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。